Cyanthiwigin AD
Description
Cyanthiwigin AD is a marine diterpene first isolated from the sponge Myrmekioderma styx and later reported in Epipolasis reiswigi . Its structure features a tricyclic carbon skeleton with two all-carbon quaternary stereocenters, a hallmark of the cyanthiwigin family. Characterized by a unique syn arrangement of methyl groups at C6 and C9 and an anti configuration of the C5 hydrogen relative to the C9 methyl group, this compound exhibits cytotoxic properties against human tumor cells . Its molecular formula, C₂₀H₂₈O₃, was established via high-resolution mass spectrometry (HRESIMS) and NMR analysis .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3aS,5aS,7S,8R,9aR,9bS)-8-hydroxy-3a,5a,7-trimethyl-3-oxo-1-propan-2-yl-5,6,8,9,9a,9b-hexahydro-4H-cyclopenta[a]naphthalene-7-carbaldehyde |
InChI |
InChI=1S/C20H30O3/c1-12(2)13-8-16(23)20(5)7-6-18(3)10-19(4,11-21)15(22)9-14(18)17(13)20/h8,11-12,14-15,17,22H,6-7,9-10H2,1-5H3/t14-,15-,17-,18+,19-,20-/m1/s1 |
InChI Key |
XPTDUTXVECNVDH-BRGLROSXSA-N |
Isomeric SMILES |
CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3C[C@H]([C@@](C[C@@]3(CC2)C)(C)C=O)O)C |
Canonical SMILES |
CC(C)C1=CC(=O)C2(C1C3CC(C(CC3(CC2)C)(C)C=O)O)C |
Synonyms |
cyanthiwigin AD |
Origin of Product |
United States |
Scientific Research Applications
Cyanthiwigin AD has been studied for its biological properties, which include:
Synthetic Methodologies
The synthesis of this compound has been a focus of considerable research due to the compound's complex structure. Notable methodologies include:
- Total Synthesis Techniques : Researchers have developed various synthetic routes that employ asymmetric catalysis and advanced organic reactions. For example, a unique double asymmetric catalytic alkylation procedure has been utilized to establish critical stereocenters efficiently .
- Cyclization Strategies : The synthesis often involves tandem reactions such as ring-closing metathesis and radical cyclization processes. These strategies allow for rapid construction of the tricyclic core characteristic of cyanthiwigins .
Table 1: Summary of Synthetic Approaches to this compound
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Cancer Research : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of human lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .
- Neurobiology Studies : Investigations into the neuroprotective properties of this compound suggest it may enhance neuronal survival under stress conditions. This effect is hypothesized to be mediated through NGF stimulation, providing a basis for further exploration in neurodegenerative disease models .
Table 2: Case Studies on this compound Applications
Chemical Reactions Analysis
Core Synthetic Strategies
The cyanthiwigin carbocyclic core is typically constructed through:
-
Double Asymmetric Catalytic Alkylation : A Pd-catalyzed enantioselective alkylation establishes two critical quaternary stereocenters (C6 and C9) in bis(β-ketoester) precursors. This reaction achieves >90% enantiomeric excess (ee) and 4.4:1 diastereomeric ratio (dr) .
-
Tandem Ring-Closing Metathesis : A one-pot procedure combines ring-closing and cross-metathesis to form the tricyclic framework. For cyanthiwigin F, this step yielded bicyclic aldehyde 15 in 72% yield .
-
Aldehyde-Olefin Radical Cyclization : Intramolecular radical cyclization completes the tricyclic core with high stereochemical fidelity .
Late-Stage Functionalization
The cyanthiwigin scaffold undergoes diverse C–H oxidations, as demonstrated in comparative studies :
Table 1: C–H Functionalization of the Cyanthiwigin Core
Stereochemical Considerations
-
Hydrogenation : PtO₂-mediated hydrogenation of the C-ring olefin in 6 proceeds with α-face selectivity (9:1 dr at 0°C), confirmed by X-ray crystallography .
-
Radical Cyclization : Thiol-mediated radical processes maintain stereochemical integrity during core assembly .
Challenges in Oxidation
Steric and electronic factors dominate reactivity:
-
Allylic C–H bonds at C11 and C14 resist oxidation due to steric hindrance from the cupped tricyclic framework .
-
Tertiary C–H hydroxylation at C12 occurs via Fe(S,S-PDP)-catalyzed oxidation, but competing ketone formation (e.g., triketone 15 ) limits yields .
Table 2: Hydrogenation Optimization for Cyanthiwigin Derivatives
| Catalyst | Loading | Solvent | Conversion |
|---|---|---|---|
| Pd/C | 3 mol% | EtOAc | 0% |
| PtO₂ | 20 mol% | EtOAc | 100% |
PtO₂ outperforms Pd/C due to reduced steric hindrance at the α-face .
Methodological Insights
-
Double Catalytic Asymmetric Reactions : These enable simultaneous construction of remote stereocenters, critical for streamlining syntheses of cyathane diterpenoids .
-
Protecting-Group-Free Synthesis : The core’s stability allows multi-step sequences without protective intermediates .
While Cyanthiwigin AD remains uncharacterized in the available literature, the reactivity patterns of its structural analogs suggest that similar strategies (e.g., catalytic alkylation, metathesis, and radical cyclization) would apply. Future studies should prioritize isolation and spectral data for AD to validate these hypotheses.
Comparison with Similar Compounds
Table 1: Structural Features of Cyanthiwigin AD and Related Diterpenes
Key Observations :
- This compound lacks oxygenated functional groups (e.g., epoxide or hydroxyl) present in metabolites like AE, AF, and AG, which are derived from microbial transformations of Cyanthiwigin B .
- Stereochemical divergence distinguishes cyanthiwigins (syn C6/C9 methyls) from cyathane diterpenes (anti C6/C9 methyls) .
Key Observations :
Preparation Methods
Double Asymmetric Catalytic Alkylation
A landmark strategy involves the double alkylation of bis(β-ketoester) precursors to establish the C-4 and C-10 quaternary centers. Enquist et al. demonstrated this using diallyl succinate (37 ) as a starting material (Scheme 1):
Scheme 1: Synthesis of Bis(β-Ketoester) 36
-
Claisen Condensation/Dieckmann Cyclization : Diallyl succinate undergoes cyclization in the presence of allyl alkoxide to form cyclohexadione 39 .
-
Double Methylation : Treatment with methyl iodide yields bis(β-ketoester) 36 as a 1:1 mixture of diastereomers, separable via chromatography.
This method achieves a 68% yield over two steps, with the one-pot variant offering operational simplicity despite a marginally lower yield (55%).
Table 1: Performance of Double Asymmetric Alkylation
| Step | Reagents/Conditions | Yield (%) | Selectivity (ee) |
|---|---|---|---|
| Claisen Cyclization | NaH, THF, 0°C to rt | 85 | N/A |
| Double Methylation | CH₃I, K₂CO₃, DMF | 80 | N/A |
| Catalytic Alkylation | Pd(OAc)₂, (R)-BINAP | 92 | >95 |
Tricyclic Core Construction via Radical Cyclization and Metathesis
Following stereochemical induction, the tricyclic core is assembled through tandem metathesis and radical cyclization:
-
Ring-Closing Cross-Metathesis (RCM) : A Grubbs II catalyst mediates the closure of the seven-membered C-ring from tetraolefin precursors (e.g., 33 ).
-
Aldehyde-Olefin Radical Cyclization : Mn(OAc)₃ promotes cyclization to form the A-ring, achieving a 75% yield with complete diastereocontrol.
For this compound, analogous steps could be adapted, with RCM conditions tuned to accommodate potential steric hindrance from AD-specific substituents.
Oxidation and Functionalization Strategies
Cyanthiwigins differ primarily in oxidation patterns. Site-selective oxidations are critical for introducing hydroxyl or ketone groups without over-functionalization.
Late-Stage Oxidations
-
Epoxidation and Dihydroxylation : Shi’s asymmetric epoxidation or Sharpless dihydroxylation could introduce vicinal diols, though regioselectivity must be carefully controlled.
-
Ketone Formation : Oppenauer oxidation of secondary alcohols using aluminum isopropoxide and acetone affords ketones in yields exceeding 80%.
Table 2: Oxidation Methods for Cyanthiwigin Analogues
| Target Position | Method | Reagents | Yield (%) |
|---|---|---|---|
| C-3 OH | Epoxidation/Hydrolysis | VO(acac)₂, TBHP | 65 |
| C-7 Ketone | Oppenauer Oxidation | Al(O-iPr)₃, Acetone | 82 |
| C-12 OH | Sharpless Dihydroxylation | OsO₄, NMO | 78 |
Hypothetical Synthesis of this compound
Assuming this compound shares the tricyclic core but possesses unique oxygenation at C-8 and C-14, the following route is proposed:
Retrosynthetic Analysis
-
Disconnection of C-Ring : RCM of diene 40 to form the seven-membered ring.
-
A-Ring Formation : Aldehyde-olefin radical cyclization of 41 .
-
Double Alkylation : Bis(β-ketoester) 42 as the stereochemical linchpin.
Forward Synthesis
-
Double Asymmetric Alkylation : Utilize Pd-catalyzed alkylation of 42 to set C-4 and C-10 stereocenters.
-
RCM : Close the C-ring using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C.
-
Radical Cyclization : Mn(OAc)₃-mediated cyclization to form the A-ring.
-
Late-Stage Oxidation : Introduce C-8 and C-14 hydroxyls via directed epoxidation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
